molecular formula C17H12F2N4OS B2992142 N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-74-1

N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2992142
CAS RN: 872987-74-1
M. Wt: 358.37
InChI Key: MLWHUPMSHXKZSJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In

Scientific Research Applications

Vibrational Spectroscopic Analysis

Research involving compounds structurally similar to N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, specifically N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, focused on characterizing their vibrational spectroscopic signatures. Techniques like Raman and Fourier transform infrared spectroscopy, in conjunction with density functional theory, were utilized. This approach facilitated the exploration of molecular structures, including intra-molecular hydrogen bonds and stereo-electronic interactions, to understand stability and potential pharmacokinetic properties (Mary, Pradhan, & James, 2022).

Insecticidal Applications

Sulfoxaflor, a compound with a similar structural scaffold, showcases broad-spectrum efficacy against sap-feeding insect pests, such as aphids and whiteflies. Its distinct mode of action involves acting on the insect nicotinic receptor, different from other insecticides like neonicotinoids. This unique functionality stems from its structural differentiation, offering potential for developing new classes of insect control agents (Zhu et al., 2011).

Medicinal Chemistry

In the realm of medicinal chemistry, compounds analogous to N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide have been synthesized for various therapeutic applications. For example, the synthesis of pyridine-SF4-isoxazolines explores their potential in drug development. The SF4 moiety, relatively undeveloped in medicinal chemistry, presents a novel avenue for drug design due to its unique properties like high electronegativity and lipophilicity (Maruno et al., 2022).

Antimicrobial and Anticancer Potential

Several derivatives of similar compounds exhibit notable antimicrobial and anticancer properties. For instance, certain pyridine derivatives have demonstrated promising activity against various bacterial strains and tumor cell lines, highlighting their potential as therapeutic agents in treating infectious diseases and cancer (Ahmad et al., 2010).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4OS/c18-13-4-3-12(8-14(13)19)21-16(24)10-25-17-6-5-15(22-23-17)11-2-1-7-20-9-11/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHUPMSHXKZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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